Product packaging for 2-Hydroxyethyl heptanoate(Cat. No.:CAS No. 16179-38-7)

2-Hydroxyethyl heptanoate

Cat. No.: B103135
CAS No.: 16179-38-7
M. Wt: 174.24 g/mol
InChI Key: OPIZFHYNWKYUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyethyl heptanoate is a synthetic ester compound that combines a seven-carbon heptanoate chain with a 2-hydroxyethyl alcohol group. This structure suggests potential utility across several research fields, though its specific applications and mechanism of action require further empirical study. In industrial research, this compound may be investigated as a potential fragrance ingredient or intermediate, given that structurally similar heptanoate esters like allyl heptanoate are known for their fruity aromas and used in fragrance applications . Furthermore, the presence of the β-hydroxy group is of significant interest in biofuels research. Studies on analogous β-hydroxy esters, such as methyl 3-hydroxyhexanoate, indicate that the functional group can substantially alter combustion kinetics, impacting ignition delay times and conversion rates, which is valuable for developing novel biodiesel components from engineered microorganisms . From a biochemical perspective, heptanoate derivatives are of great interest in metabolic research. Metabolites like heptanoate itself can be broken down in the liver to produce both acetyl-CoA and the anaplerotic (TCA cycle-replenishing) propionyl-CoA . This dual fate is the basis for the therapeutic use of triheptanoin (a triester of heptanoate) in certain metabolic disorders, where it helps replenish intermediate metabolites in the citric acid cycle to overcome energy deficits in tissues like the brain . Researchers might explore this compound as a novel prodrug or precursor for delivering heptanoate to study these unique metabolic pathways. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O3 B103135 2-Hydroxyethyl heptanoate CAS No. 16179-38-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16179-38-7

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

2-hydroxyethyl heptanoate

InChI

InChI=1S/C9H18O3/c1-2-3-4-5-6-9(11)12-8-7-10/h10H,2-8H2,1H3

InChI Key

OPIZFHYNWKYUKL-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)OCCO

Canonical SMILES

CCCCCCC(=O)OCCO

Origin of Product

United States

Synthetic Pathways and Methodologies for 2 Hydroxyethyl Heptanoate

Direct Esterification Approaches

Direct esterification represents the most conventional route to 2-Hydroxyethyl heptanoate (B1214049), typically involving the reaction between heptanoic acid and ethylene (B1197577) glycol. This method, a variant of the classic Fischer esterification, relies on the removal of water to drive the reaction equilibrium towards the formation of the desired ester product. masterorganicchemistry.com

Catalytic Systems for Ester Synthesis

A variety of catalytic systems can be employed to facilitate the direct esterification of heptanoic acid and ethylene glycol. Traditional methods often utilize strong mineral acids like sulfuric acid or organic acids such as tosic acid as catalysts. masterorganicchemistry.com These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

More advanced and environmentally benign catalytic systems have also been developed. One such innovative approach is the aerobic oxidation of acetals to esters . This method avoids the use of stoichiometric and often toxic oxidizing agents by using molecular oxygen as the final oxidant. organic-chemistry.orglookchem.com A notable system employs a combination of N-hydroxyphthalimide (NHPI) and a cobalt(II) salt, such as Co(OAc)₂, as co-catalysts. organic-chemistry.org The reaction proceeds under mild conditions, typically at room temperature in a solvent like acetonitrile, and offers high conversion rates and excellent yields of the corresponding esters. organic-chemistry.org The mechanism involves the in-situ generation of the phthalimide (B116566) N-oxyl (PINO) radical, which abstracts a hydrogen atom from the acetal. organic-chemistry.org While this provides an alternative pathway, the direct esterification of a carboxylic acid and an alcohol remains a more straightforward route.

Other catalytic strategies include the use of heterogeneous solid acid catalysts, which simplify catalyst separation and recycling, and organometallic compounds. acs.org For instance, a single-atomic cobalt catalyst has been shown to be effective for the oxidative esterification of various alcohols. nih.gov

Table 1: Comparison of Catalytic Systems for Ester Synthesis
Catalytic SystemPrecursorsTypical ConditionsAdvantagesKey Findings & Citations
Fischer Esterification (Acid Catalysis) Carboxylic Acid + AlcoholAcid catalyst (e.g., H₂SO₄), Heat, Excess alcoholWell-established, simpleAn equilibrium reaction; water removal is crucial for high yield. masterorganicchemistry.com
NHPI/Co(II) Aerobic Oxidation Acetal + O₂NHPI (20 mol%), Co(OAc)₂ (1 mol%), CH₃CN, Room TempEnvironmentally friendly, mild conditions, high yieldsEffective for various acetals; mechanism involves PINO radical generation. organic-chemistry.orglookchem.com
m-CPBA Oxidation Acetalm-CPBA, DBUHigh yields for various alkyl acetalsProvides a direct oxidation route from acetals to esters. koreascience.kr
Heterogeneous Solid Acids Carboxylic Acid + AlcoholSolid acid catalyst (e.g., ion-exchange resin)Catalyst is easily recoverable and reusableOffers a "green" alternative to homogeneous acid catalysts. acs.org

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is paramount for maximizing the yield and purity of 2-Hydroxyethyl heptanoate. Key parameters include temperature, reactant molar ratio, and the efficient removal of water.

Temperature : The reaction temperature influences both the reaction rate and the equilibrium position. sciencemadness.org Esterification reactions are typically conducted at elevated temperatures, often ranging from 130°C to 230°C, to achieve a reasonable reaction velocity. google.com

Reactant Ratio : According to Le Châtelier's principle, using one of the reactants in large excess can shift the equilibrium towards the product side. In the synthesis of this compound, ethylene glycol is often used in excess as it can also serve as the reaction solvent. masterorganicchemistry.com

Water Removal : As water is a byproduct, its continuous removal is the most critical factor for driving the reaction to completion and achieving high yields. google.com This can be accomplished through azeotropic distillation using an entraining agent like toluene (B28343) or by passing a stream of inert gas through the reaction mixture. google.com

In processes involving diols like ethylene glycol, the formation of byproducts such as diethylene glycol (DEG) can occur through a dehydration reaction, particularly at high temperatures. researchgate.net Therefore, careful control of the reaction conditions is necessary to minimize these side reactions.

Exploration of Different Acid and Alcohol Precursors

The synthesis of this compound specifically involves heptanoic acid and ethylene glycol. However, the esterification methodologies described are broadly applicable to a wide range of other carboxylic acids and alcohols. This versatility allows for the production of a diverse library of esters with tailored properties. For instance, the direct esterification process can be adapted to use different fatty acids (e.g., hexanoic acid, oleic acid) or other diols and polyols to create esters for applications ranging from flavors and fragrances to lubricants and plasticizers. google.commdpi.comdntb.gov.ua The fundamental principles of catalysis and reaction optimization remain consistent across these different precursor combinations.

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis, or biocatalysis, has emerged as a powerful and sustainable alternative to traditional chemical methods for ester production. dntb.gov.ua These processes utilize enzymes, most commonly lipases, as catalysts and are lauded for their high selectivity, mild reaction conditions, and reduced environmental impact. mdpi.comnih.gov

Biocatalytic Production of Esters

Lipases (E.C. 3.1.1.3) are the workhorses of biocatalytic ester synthesis. While their natural function is the hydrolysis of triglycerides, they can effectively catalyze the reverse reaction—esterification—in non-aqueous or low-water environments. mdpi.com This enables the synthesis of a wide variety of esters, including this compound.

A key advantage of enzymatic synthesis is the ability to source catalysts from a variety of microorganisms. While the prompt mentions Bacillus subtilis, a wider range of microbes are utilized for producing industrial lipases. researchgate.net

Bacillus subtilis : Esterases from B. subtilis have been successfully cloned and expressed in host organisms like E. coli. researchgate.net These enzymes have demonstrated activity on a range of substrates and possess good stability in organic solvents, making them valuable for synthetic applications. researchgate.netmdpi.com

Candida species : Lipases from Candida antarctica (specifically lipase (B570770) B, CALB) and Candida rugosa are among the most widely used and versatile biocatalysts in organic synthesis due to their broad substrate specificity and high stability. nih.govresearchgate.net

Other sources : Other important microbial sources for commercial lipases include Thermomyces lanuginosus, Rhizomucor miehei, and various Pseudomonas species. mdpi.commdpi.comnih.gov

The use of whole-cell biocatalysis, where the entire microorganism is used instead of an isolated enzyme, offers advantages such as circumventing the need for costly enzyme purification and providing a system for cofactor regeneration. nih.gov

Enzyme Characterization and Immobilization for Enhanced Production

To be effective in an industrial setting, biocatalysts must be robust and reusable. This is achieved through detailed characterization and immobilization.

Enzyme Characterization : Before implementation, an enzyme is characterized to understand its optimal operating conditions. This includes determining its ideal temperature and pH, substrate specificity, and kinetic parameters (Kₘ and Vₘₐₓ). researchgate.net Stability under various conditions, such as in the presence of organic solvents, is also a crucial factor. researchgate.net

Immobilization : Immobilization is the process of confining enzyme molecules to a solid support material. This technique is fundamental to the industrial application of biocatalysis as it significantly enhances the enzyme's stability (both thermal and operational), allows for easy separation of the catalyst from the reaction mixture, and enables continuous processing and catalyst reuse for multiple cycles. mdpi.comresearchgate.net

Common immobilization techniques include: mdpi.com

Adsorption : The enzyme is physically bound to the surface of a carrier, such as an acrylic resin. Novozym® 435, a widely used commercial biocatalyst, consists of Candida antarctica lipase B adsorbed onto a macroporous resin. mdpi.com

Covalent Attachment : The enzyme is chemically bonded to a functionalized support. This method creates a very stable linkage. For example, lipase has been covalently immobilized onto poly(2-hydroxyethyl methacrylate)-based membranes. researchgate.net

Entrapment : The enzyme is physically trapped within the porous matrix of a polymer or gel, such as a hydrogel. mdpi.com

Cross-Linking : Enzyme molecules are chemically cross-linked to each other to form aggregates (CLEAs), which are insoluble and highly stable. researchgate.net

Table 2: Overview of Lipases and Immobilization for Ester Synthesis
Enzyme SourceImmobilization MethodSupport MaterialKey Findings & Citations
Candida antarctica (Lipase B)AdsorptionMacroporous acrylic resin (e.g., Lewatit® VP OC 1600)Creates highly active and popular commercial biocatalysts (e.g., Novozym® 435). mdpi.com
Candida rugosaCovalent BondingpHEMA-MAPA MembranesEnzyme loading and activity can be tuned by altering the support's chemical composition. Immobilization improved pH and thermal stability. researchgate.net
Candida cylindraceaAdsorptionNylonImmobilized enzyme was stable and reusable over many cycles for continuous ester production. nih.gov
Thermomyces lanuginosusChemical Modification / Immobilization-A chemically modified form (cmLTL) showed superior performance in solvent-free ester synthesis compared to native or standard immobilized forms. nih.gov
Bacillus subtilis (Esterase)- (Used as isolated enzyme)-The recombinant esterase exhibits good organic solvent stability, a desirable property for biocatalytic synthesis. researchgate.net

Optimization of Bioreaction Parameters (e.g., temperature, pH, substrate concentration)

The enzymatic synthesis of this compound, most commonly via lipase-catalyzed esterification between heptanoic acid and ethylene glycol, is highly dependent on the careful optimization of several key reaction parameters. These parameters directly influence enzyme activity, stability, and reaction equilibrium, thereby affecting the final product yield and process efficiency.

Temperature: Reaction temperature presents a critical trade-off between reaction rate and enzyme stability. Increased temperatures generally accelerate the initial rate of esterification. However, once an optimal temperature is surpassed, the thermal denaturation of the lipase can lead to a rapid loss of catalytic activity. In a study on the solvent-free synthesis of the structurally similar ethylene glycol oleate (B1233923) using a commercial immobilized lipase (NS 88011), conversions were significantly higher at 70 °C compared to 30 °C. This suggests that the optimal temperature for the synthesis of this compound would likely fall in a moderately elevated range, balancing kinetic favorability with enzyme longevity.

Substrate Concentration and Molar Ratio: The molar ratio of the substrates (ethylene glycol to heptanoic acid) is a determining factor for achieving high conversion rates, particularly in solvent-free systems where the substrates themselves constitute the reaction medium. researchgate.net To shift the thermodynamic equilibrium toward the formation of the ester, an excess of one reactant, typically the alcohol, is often employed. mdpi.com For the synthesis of ethylene glycol oleate, a 2:1 molar ratio of alcohol to acid was found to be optimal. However, very high concentrations of either substrate can lead to enzyme inhibition. High acid concentrations can alter the pH of the enzyme's microenvironment, while high concentrations of a polar alcohol like ethylene glycol can strip the essential water layer from the enzyme, causing inactivation. nih.gov Therefore, finding the ideal molar ratio is a key optimization step.

Enzyme Concentration and Agitation: The amount of biocatalyst used is another crucial variable. While a higher enzyme concentration can increase the reaction rate, the cost of the enzyme makes it essential to use the minimum amount necessary for efficient conversion. In solvent-free systems, adequate agitation is also vital to ensure proper mixing of the immiscible substrates and to prevent the decantation or settling of the immobilized enzyme, thereby maximizing the interfacial area available for the reaction. In the production of ethylene glycol oleate, increasing agitation from 200 rpm to 600 rpm significantly improved ester conversion.

A summary of generally optimized parameters for the lipase-catalyzed synthesis of related emollient esters is presented below.

ParameterOptimized RangeRationaleSupporting Evidence
Temperature 50 - 70 °CBalances increased reaction kinetics against the risk of enzyme denaturation.Optimal conversion for ethylene glycol oleate was achieved at 70 °C.
Substrate Molar Ratio (Alcohol:Acid) 1:1 to 3:1Shifts equilibrium to favor product formation while avoiding substrate inhibition.A 2:1 ratio was optimal for ethylene glycol oleate synthesis.
Enzyme Concentration 1 - 5% (w/w of substrates)Provides sufficient catalytic activity for high conversion without incurring excessive costs.Kinetic tests show conversion decreases with lower enzyme amounts, requiring a balance.
Agitation Speed >500 rpmEnsures homogeneity in multiphase systems and maximizes enzyme-substrate contact.Conversion of ethylene glycol oleate increased from 75% at 200 rpm to 92% at 600 rpm.

Alternative Synthetic Routes and Derivatization Strategies

Beyond direct enzymatic esterification, other synthetic pathways are explored to produce this compound and its derivatives, often for comparative analysis or to create novel functional materials.

Exploration of Transesterification Processes

Transesterification, or alcoholysis, serves as a significant alternative to direct esterification. This process involves reacting an ester of heptanoic acid (such as methyl heptanoate or ethyl heptanoate) with ethylene glycol. A key advantage of this route is that it does not produce water as a byproduct, which circumvents the issue of water-induced hydrolysis of the product ester and can simplify the process by eliminating the need for water removal. mdpi.com

This method is widely used in industry for processes like the production of biodiesel and polyethylene (B3416737) terephthalate (B1205515) (PET). google.comnih.gov Research has demonstrated the successful synthesis of 2-hydroxyethyl esters from various vegetable oils (which are triglycerides, or esters of fatty acids and glycerol) and ethylene glycol, using catalysts like K₂CO₃. researchgate.netatlantis-press.com Similarly, the transesterification of bis(2-hydroxyethyl) terephthalate with other diols is a known process, highlighting the versatility of this reaction for modifying hydroxyethyl (B10761427) esters. uos.ac.kr Both chemical catalysts (e.g., zinc acetate) and enzymatic catalysts (lipases) can be employed for transesterification reactions. mdpi.comuos.ac.kr

Synthesis of Related Hydroxyethyl Esters and Ionic Liquids for Comparative Analysis

The synthesis of related esters is often performed to create a homologous series for comparative analysis of their physicochemical properties. For instance, researchers have synthesized various 2-hydroxyethyl esters from different feedstocks like castor oil and peanut oil to evaluate and compare properties such as lubricity. researchgate.netugm.ac.id This allows for the investigation of structure-property relationships, such as how the fatty acid chain length and degree of unsaturation affect the final application of the ester.

Furthermore, hydroxyethyl esters are of interest as precursors or structural components in the synthesis of ionic liquids (ILs). Ionic liquids are salts with low melting points that are explored as novel solvents and functional materials. scirp.orgsciendo.com Choline-based ionic liquids, for example, have gained attention for their biocompatibility. mdpi.com Research has shown the synthesis of ester-functionalized choline-based ILs where an ester group is incorporated into the alkyl side chain to enhance biodegradability. mdpi.com In another example, 2-hydroxyethylammonium hexanoate (B1226103), a compound closely related to the titular ester, has been utilized as a protic ionic liquid for biodiesel synthesis. researchgate.net This demonstrates a derivatization strategy where the hydroxyl group of a hydroxyethyl ester could be functionalized to create novel cationic structures for the formation of task-specific ionic liquids. lut.fi

Advanced Analytical and Spectroscopic Characterization of 2 Hydroxyethyl Heptanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connections within the molecular structure of 2-hydroxyethyl heptanoate (B1214049).

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy of 2-hydroxyethyl heptanoate reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide a complete picture of the proton arrangement.

The expected ¹H NMR spectrum would display signals corresponding to the protons of the heptanoate chain and the 2-hydroxyethyl group. The protons on the ethyl group are split into two triplets due to their proximity to each other. The protons on the carbon adjacent to the ester oxygen (H-a') are deshielded and appear at a lower field compared to the protons adjacent to the hydroxyl group (H-b'). The long alkyl chain of the heptanoate moiety shows characteristic overlapping multiplets. A broad singlet signal, which can be exchanged with D₂O, confirms the presence of the hydroxyl (-OH) proton.

Table 1: Predicted ¹H NMR Data for this compound

Signal Position Predicted Chemical Shift (δ, ppm) Multiplicity Integration
a -CH₃ ~0.89 Triplet 3H
b, c, d, e -(CH₂)₄- ~1.2-1.4 Multiplet 8H
f -CH₂-C=O ~2.32 Triplet 2H
a' -O-CH₂- ~4.25 Triplet 2H
b' -CH₂-OH ~3.80 Triplet 2H

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds such as ethyl heptanoate. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum.

The most downfield signal corresponds to the carbonyl carbon (C=O) of the ester group, typically appearing around 174 ppm. The carbons of the 2-hydroxyethyl group (C-a' and C-b') are observed in the 60-70 ppm region. The carbons of the heptanoate alkyl chain appear at higher fields (further upfield).

Table 2: Predicted ¹³C NMR Data for this compound

Signal Position Predicted Chemical Shift (δ, ppm)
1 C=O ~174.0
2 -CH₂-C=O ~34.5
3 -CH₂- ~29.0
4 -CH₂- ~25.0
5 -CH₂- ~31.5
6 -CH₂- ~22.5
7 -CH₃ ~14.0
a' -O-CH₂- ~66.0

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the molecular formula of a compound by providing highly accurate mass measurements. spectralworks.com Unlike standard mass spectrometry, which provides nominal mass, HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. spectralworks.com For this compound (C9H18O3), the theoretical monoisotopic mass is 174.1256 g/mol . HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure this mass with high accuracy, typically within a few parts per million (ppm). nih.gov This level of precision is crucial for confirming the elemental composition and distinguishing it from other potential isobaric interferences. The high resolving power of instruments like GC-Orbitrap-MS, which can reach resolutions of 60,000 (at m/z 219), allows for the confident identification of trace volatile compounds like esters in complex matrices. nih.gov

Table 1: Theoretical vs. Experimental Mass Data for this compound

ParameterValue
Molecular FormulaC9H18O3
Theoretical Monoisotopic Mass174.1256 g/mol
Expected HRMS Measurement174.1256 ± error (in ppm)

This table presents the theoretical monoisotopic mass of this compound, which would be compared against experimental data from an HRMS analysis for verification.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation by fragmenting a selected precursor ion and analyzing its resulting product ions. This technique is invaluable for elucidating the connectivity of atoms within a molecule. In an MS/MS experiment for this compound, the protonated molecule [M+H]+ or the molecular ion M+• would be isolated and subjected to collision-induced dissociation (CID) or other fragmentation methods. lcms.cz The resulting fragmentation pattern is characteristic of the compound's structure. For instance, the fragmentation of this compound would likely involve cleavage of the ester bond, loss of the hydroxyethyl (B10761427) group, and other characteristic fragmentations of the heptanoyl moiety. By analyzing the masses of these fragment ions, the specific arrangement of the ethyl, heptanoate, and hydroxyl groups can be confirmed, distinguishing it from structural isomers. lcms.cz Techniques like LC-MS/MS are highly sensitive and specific, making them suitable for detecting and quantifying even trace levels of compounds. researchgate.net

Table 2: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Putative Structure of Fragment
175.1332 ([M+H]+)115.0759Heptanoyl cation
175.1332 ([M+H]+)61.0289Protonated ethylene (B1197577) glycol
174.1256 (M+•)129.1018[M - C2H5O]+
174.1256 (M+•)45.0335[C2H5O]+

This table illustrates the predicted fragmentation pattern of this compound in an MS/MS experiment, which is crucial for its structural confirmation.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or complex sample matrices, as well as for assessing its purity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov Separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. diabloanalytical.com When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of individual components in a mixture. epa.govresearchgate.net The retention time of this compound on a specific GC column under defined conditions serves as a key identifier. diabloanalytical.com The mass spectrum obtained from the MS detector provides a molecular fingerprint that can be compared to spectral libraries for confirmation. diabloanalytical.com The use of high-resolution GC columns, such as those with a DB-5 stationary phase, coupled with advanced detectors like time-of-flight mass spectrometry (TOF-MS), enhances separation efficiency and identification confidence, especially in complex mixtures. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, quantification, and purification of a wide range of compounds. humanjournals.com For a moderately polar compound like this compound, reversed-phase HPLC is a suitable method. libretexts.org In this mode, a nonpolar stationary phase (e.g., C18) is used with a more polar mobile phase. The separation is based on the compound's hydrophobicity. HPLC can be used to determine the purity of a sample of this compound and to quantify its concentration in a mixture. libretexts.org The use of a suitable detector, such as a UV detector or a refractive index detector, is necessary for detection. sielc.com When coupled with mass spectrometry (LC-MS), it provides both separation and highly sensitive and specific detection. nih.gov

Thin-Layer Chromatography (TLC) for Purity and Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions and assessing the purity of a compound. analyticaltoxicology.comaga-analytical.com.pl A small spot of the sample is applied to a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. umlub.pl The separation is based on the differential partitioning of the components between the stationary and mobile phases. umlub.pl The position of the spot corresponding to this compound, represented by its retention factor (Rf) value, can be visualized using a suitable staining agent or under UV light if the compound is UV-active. aga-analytical.com.plillinois.edu By comparing the TLC profile of a reaction mixture to that of the starting materials and the pure product, the progress of the reaction and the presence of impurities can be readily assessed. analyticaltoxicology.com

Table 3: Typical Chromatographic Parameters for this compound Analysis

TechniqueStationary PhaseMobile Phase ExampleDetection Method
GCNon-polar (e.g., DB-5)Helium (carrier gas)Mass Spectrometry (MS)
HPLCReversed-phase (e.g., C18)Acetonitrile/Water gradientUV or Mass Spectrometry (MS)
TLCSilica GelHexane/Ethyl Acetate mixtureStaining (e.g., permanganate)

This table summarizes typical parameters for the chromatographic analysis of this compound, providing a starting point for method development.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. It measures the percentage by weight of carbon, hydrogen, and oxygen in a sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from its molecular formula, C9H18O3. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition. researchgate.net While modern spectroscopic methods often provide sufficient evidence for a compound's identity, elemental analysis remains a valuable tool for final compositional verification, particularly for newly synthesized compounds. lgcstandards.com

Table 4: Elemental Analysis Data for this compound (C9H18O3)

ElementTheoretical %Experimental %
Carbon (C)62.04(To be determined)
Hydrogen (H)10.41(To be determined)
Oxygen (O)27.55(To be determined)

This table shows the theoretical elemental composition of this compound. Experimental values obtained from an elemental analyzer would be compared to these theoretical percentages to verify the compound's composition.

Thermal Analysis Techniques (e.g., TGA, DSC) for Decomposition Behavior

Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of chemical compounds. mineralstech.comabo.fi Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods employed for this purpose. mineralstech.comunivr.it

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. openaccessjournals.comscribd.cominfinitiaresearch.com This technique is particularly useful for determining the temperatures at which a compound decomposes, as decomposition is often accompanied by a loss of mass due to the release of volatile products. openaccessjournals.cominfinitiaresearch.com

While specific TGA data for this compound is not extensively published, studies on related ionic liquids containing the heptanoate anion provide valuable insights. For instance, thermal analyses of certain diethylammonium (B1227033) and dibutylammonium-based protic ionic liquids with heptanoate anions have shown that these compounds exhibit thermal decomposition temperatures greater than 416 K (143 °C). researchgate.net This suggests that the heptanoate moiety contributes to a degree of thermal stability. The decomposition of esters can proceed through various mechanisms, often initiated by the cleavage of the ester bond.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. univr.itacs.orgnih.gov This technique can detect endothermic and exothermic transitions, such as melting, crystallization, glass transitions, and decomposition. mineralstech.comnih.gov DSC provides information on the temperatures at which these events occur and the enthalpy changes associated with them.

For compounds related to this compound, DSC has been used to identify glass transition temperatures (Tg), which is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. For example, in studies of protic ionic liquids with a heptanoate anion, the presence of a glass transition was detected, indicating the formation of an amorphous glassy state upon cooling. researchgate.net The presence of the hydroxyl group in this compound could also influence its thermal behavior, potentially leading to intermolecular hydrogen bonding that affects its melting point and decomposition pathway.

The following table summarizes the types of information that can be obtained from TGA and DSC analysis for a compound like this compound, based on findings for related substances.

Analytical TechniqueParameter MeasuredTypical Information GainedRelevance to this compound (by analogy)
Thermogravimetric Analysis (TGA) Mass change vs. TemperatureOnset of decomposition, Decomposition temperature range, Residual massProvides an indication of the upper temperature limit of its stability. openaccessjournals.comresearchgate.net
Differential Scanning Calorimetry (DSC) Heat flow vs. TemperatureMelting point (Tm), Glass transition temperature (Tg), Enthalpy of transitions (ΔH)Determines if the compound has a sharp melting point (crystalline) or a glass transition (amorphous), and the energy associated with these phase changes. researchgate.netnih.gov

It is important to note that the actual thermal decomposition profile of this compound would need to be determined experimentally. However, the analysis of structurally similar compounds provides a strong indication of the expected thermal behavior.

Chemical Reactivity and Reaction Mechanisms of 2 Hydroxyethyl Heptanoate

Hydrolysis and Saponification Pathways

Hydrolysis of 2-hydroxyethyl heptanoate (B1214049) involves the cleavage of its ester bond. This can be achieved under acidic or basic conditions, the latter of which is specifically termed saponification.

Kinetic Studies of Ester Hydrolysis

The table below presents pseudo-first-order rate constants for the hydrolysis of ethyl hexanoate (B1226103) and ethyl octanoate (B1194180) at different temperatures in a model wine solution (pH 3.2), which can serve as a proxy for understanding the kinetic behavior of 2-hydroxyethyl heptanoate under similar acidic conditions.

Temperature (°C)Ethyl Hexanoate k (s⁻¹) x 10⁷Ethyl Octanoate k (s⁻¹) x 10⁷
150.820.51
252.41.5
356.54.2
451611

Data sourced from a study on volatile ester hydrolysis in model wine solutions. The data pertains to ethyl hexanoate and ethyl octanoate and is presented here as representative of the hydrolysis kinetics of similar medium-chain fatty acid esters. rameywine.com

Mechanisms of Cleavage and Product Formation in various media

The mechanism of ester cleavage in this compound differs depending on the pH of the medium.

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethylene (B1197577) glycol result in the formation of heptanoic acid. This reaction is reversible.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution. This forms a tetrahedral intermediate, which then collapses to expel the ethylene glycolate (B3277807) anion as the leaving group, forming heptanoic acid. The heptanoic acid is then deprotonated by the base to form the heptanoate salt, and the ethylene glycolate anion is protonated by the solvent to yield ethylene glycol. This process is effectively irreversible due to the final acid-base step.

Oxidation Reactions and Pathways

The primary hydroxyl group in this compound can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Common oxidizing agents for the conversion of primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). rameywine.com The oxidation typically proceeds through an aldehyde intermediate. If a milder oxidizing agent is used and the aldehyde is removed from the reaction mixture as it forms, the reaction can be stopped at the aldehyde stage. However, with stronger oxidizing agents and prolonged reaction times, the aldehyde will be further oxidized to a carboxylic acid.

Derivatization Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can undergo various derivatization reactions, allowing for the synthesis of a range of other compounds.

Esterification with Other Carboxylic Acids

The primary hydroxyl group can react with other carboxylic acids in the presence of an acid catalyst to form a diester. This is an equilibrium reaction, and to favor the formation of the product, water is typically removed as it is formed.

Etherification Reactions

The hydroxyl group can also be converted into an ether. A common method for this transformation is the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction to form the corresponding ether.

Formation of Urethanes or Carbamates

The reaction of this compound to form urethanes, also known as carbamates, proceeds through the interaction of its terminal hydroxyl (-OH) group with an isocyanate (-NCO) group. This is a characteristic reaction for alcohols and is fundamental to the synthesis of polyurethanes. The general mechanism involves the nucleophilic attack of the oxygen atom from the hydroxyl group of this compound on the electrophilic carbon atom of the isocyanate.

The reaction can be influenced by catalysts and the nature of the reactants. Base-catalyzed additions of alcohols to isocyanates can proceed through several mechanisms depending on the acidity of the alcohol and the strength of the base catalyst. rsc.org For common alcohols, a concerted, single-step reaction is typical, where the proton transfer to the base and the nucleophilic addition to the isocyanate happen concurrently. rsc.org In the presence of a catalyst, alcohols can serve as effective blocking groups for isocyanates, where a transesterification reaction becomes the most probable mechanism. wernerblank.com

Polymers such as polyurethanes can be formed when this compound reacts with a diisocyanate or polyisocyanate. ontosight.ai For instance, a polymer can be created from the reaction of a 2-hydroxyethyl ester with a diisocyanate like 1,1'-methylenebis(4-isocyanatobenzene) (MDI), leading to the formation of urethane (B1682113) linkages. ontosight.ai This type of polymerization can result in materials with applications as coatings, elastomers, and adhesives. ontosight.ai

Table 1: General Reaction Scheme for Urethane Formation

Reactant 1Reactant 2ProductLinkage Formed
This compoundIsocyanate (R-NCO)2-(Heptanoyloxy)ethyl alkylcarbamateUrethane (-NH-C(O)-O-)

Mechanisms of Thermal Decomposition and Stability

The thermal stability and decomposition pathways of this compound are dictated by its ester and alcohol functional groups. While specific data for this exact compound is limited, the decomposition mechanisms can be inferred from related structures.

Alkyl esters typically undergo thermal decomposition to yield an alkene and a carboxylic acid through a concerted reaction mechanism that is generally insensitive to free-radical inhibitors. researchgate.net This process involves a six-membered, pericyclic transition state. researchgate.net Molecular dynamics simulations on synthetic ester oils show that the initial bond-breaking event occurs at the ester bond, followed by processes like decarboxylation and β-site C-C bond cleavage of the resulting alkyl radicals. bohrium.com

The presence of the hydroxyl group introduces additional decomposition routes. Studies on poly(2-hydroxyethyl methacrylate) (PHEMA), which shares the 2-hydroxyethyl moiety, show that thermal degradation involves both depolymerization and ester decomposition, yielding products like methacrylic acid and a six-membered glutaric anhydride (B1165640) type ring. researchgate.net The activation energy for the thermal degradation of poly(HEMA) has been calculated as 129.8 kJ/mol. researchgate.net

The thermal stability of related compounds provides further insight. A thermogravimetric analysis of a palladium complex containing 1,4-bis(2-hydroxyethyl)piperazine showed a high activation energy, indicating significant stability. tandfonline.comfigshare.com Conversely, thermolysis of poly(urethane phosphonate)s containing hydroxyalkyl carbamates occurs via transesterification. researchgate.net Fatty acid 2-hydroxyethyl esters derived from tallow (B1178427) are noted for their thermal stability, which makes them suitable for use as lubricants. ontosight.ai

Table 2: Thermal Stability Data for Related Compounds

Compound/MaterialMethodKey FindingsReference
Hexadecyl tetradecanoateKinetic ModelingDecomposes to alkene and carboxylic acid; model approximates kerogen-bound ester decomposition. researchgate.net
Poly(2-hydroxyethyl methacrylate)ThermogravimetryActivation energy for thermal degradation predicted as 129.8 kJ/mol. Major product is the monomer. researchgate.net
Pd(1,4-bis(2-hydroxyethyl)piperazine)Cl2ThermogravimetryHigh activation energy reveals high thermal stability of the chelate. tandfonline.comfigshare.com
Synthetic Ester Oil (Pentaerythritol ester)ReaxFF MD SimulationInitial decomposition is ester bond cleavage, followed by decarboxylation and β-C bond cleavage. bohrium.com

Investigation of Radical Reactions and Pathways

The this compound molecule can participate in various radical reactions, primarily involving the ester functionality and the hydroxyethyl (B10761427) group.

A key reaction pathway for radicals derived from this compound is the β-(acyloxy)alkyl radical rearrangement, also known as the Surzur-Tanner rearrangement. nih.gov This intramolecular process involves a 1,2-acyloxy shift and is thought to proceed through a five-membered cyclic transition state. acs.org Studies suggest the mechanism can be either a concerted process or involve a very rapidly collapsing ion pair intermediate. cdnsciencepub.comcdnsciencepub.com The rate of this rearrangement is accelerated in polar solvents and can be enhanced by the presence of Lewis acids. nih.govwarwick.ac.uk

The 2-hydroxyethyl group itself is a site for radical reactions. The β-hydroxyethyl radical (•CH2CH2OH), which can be formed by hydrogen abstraction from the ethyl group, is of key importance in combustion chemistry. researchgate.net Its reaction with molecular oxygen (O2) shows a pronounced pressure dependence and leads to products such as formaldehyde (B43269) and vinyl alcohol. researchgate.net

Furthermore, the recombination of peroxy radicals (RO2•), which can form from the reaction of alkyl radicals with oxygen, can lead to the formation of new ether or ester products. copernicus.orgcopernicus.org Recent studies have shown that an alkoxy radical (RO•) within a complex can undergo a rapid β-scission reaction to form an acyl-centered radical, which then combines with another alkoxy radical to yield an ester. copernicus.orgcopernicus.org The ability to form radicals makes related monomers like 2-hydroxyethyl acrylate (B77674) and 2-hydroxyethyl methacrylate (B99206) suitable for use in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to create polymers with specific properties. atamankimya.com

Table 3: Summary of Radical Reactions and Pathways

Radical Reaction TypeDescriptionKey FindingsReference(s)
β-(Acyloxy)alkyl RearrangementIntramolecular 1,2-shift of the acyloxy group in a β-(acyloxy)alkyl radical.Proceeds via a five-membered cyclic transition state; can be accelerated by polar solvents and Lewis acids. nih.govacs.orgcdnsciencepub.com
Reaction of β-hydroxyethyl radical with O2Addition of molecular oxygen to the radical formed on the ethyl group.Pressure-dependent reaction, important in combustion. Leads to formaldehyde and other products. researchgate.net
Peroxy Radical RecombinationReaction between two peroxy radicals (RO2•).Can lead to the formation of more complex ether or ester accretion products via alkoxy radical decomposition. copernicus.orgcopernicus.org
Radical-Initiated OxidationReaction initiated by OH radicals or Cl atoms, typically at a double bond.In related methacrylate compounds, this proceeds via addition to the double bond, forming hydroxyalkyl radicals that react with O2. conicet.gov.ar

Computational Chemistry and Molecular Modeling of 2 Hydroxyethyl Heptanoate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are at the heart of computational chemistry, providing a framework for understanding the electronic structure of molecules and, by extension, their reactivity. For a molecule like 2-hydroxyethyl heptanoate (B1214049), methods such as Density Functional Theory (DFT) are particularly powerful. doaj.orgmdpi.com These calculations can elucidate the distribution of electrons within the molecule, identify the most reactive sites, and predict a variety of chemical properties.

Investigation of Reaction Transition States and Energy Profiles

A key application of QM calculations is the study of reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify transition states, which are the high-energy intermediates that govern the rate of a chemical transformation. For 2-hydroxyethyl heptanoate, a crucial reaction to consider is its hydrolysis, the cleavage of the ester bond by water.

QM methods can be used to model the step-by-step process of hydrolysis, calculating the energy of the system as the water molecule approaches the ester, forms a tetrahedral intermediate, and ultimately leads to the formation of heptanoic acid and ethylene (B1197577) glycol. researchgate.netchemistry.coach The energy profile for this reaction would reveal the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is vital for understanding the stability of this compound and predicting its reactivity under different conditions. acs.orgdtic.mil The search for transition state geometries is a critical step in this process, often requiring sophisticated algorithms to locate the saddle point on the potential energy surface. nih.govresearchgate.netub.edursc.org

Conformational Analysis and Stability

Due to the flexibility of its alkyl chain and the rotatable bonds in the ester group, this compound can exist in numerous different spatial arrangements, or conformations. acs.orgresearchgate.netmdpi.commdpi.com QM calculations can be employed to determine the relative energies of these different conformers, identifying the most stable, low-energy structures. This is typically achieved by systematically rotating the dihedral angles of the key bonds and calculating the energy at each step.

The results of such a conformational analysis provide insight into the preferred shape of the molecule, which in turn influences its physical properties and how it interacts with other molecules. For instance, the accessibility of the ester group for a reaction can be highly dependent on the molecule's conformation.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a conformational analysis of this compound using DFT calculations. The relative energies indicate the stability of each conformer with respect to the most stable one.

ConformerDihedral Angle (°C-O-C-C)Relative Energy (kcal/mol)
1180 (anti)0.00
260 (gauche)1.5
3-60 (gauche)1.5
40 (syn)5.0

This table is interactive. You can sort the columns by clicking on the headers.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While QM calculations are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations allow for the investigation of a molecule's behavior over time, especially in the context of a larger system, such as in a solvent. numberanalytics.comnih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, using force fields to describe the interactions between them. bioinformaticsreview.comresearchgate.net

For this compound, an MD simulation could be set up by placing a single molecule in a box of water molecules. rsc.orgccsenet.orgsemanticscholar.orgresearchgate.net The simulation would then track the trajectory of every atom over a period of nanoseconds or even microseconds. This allows for extensive sampling of the molecule's conformational space, providing a more dynamic picture of its flexibility than static QM calculations. mdpi.com

Furthermore, MD simulations are invaluable for studying intermolecular interactions. acs.org By analyzing the simulation, one can observe how this compound interacts with surrounding water molecules, forming and breaking hydrogen bonds. This provides a detailed understanding of its solvation and how it behaves in an aqueous environment. The diffusion coefficient of the molecule in a solvent can also be calculated from these simulations. nih.gov

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, aims to establish a mathematical relationship between the structural features of a molecule and its chemical reactivity or biological activity. nih.govresearchgate.netresearchgate.net For a series of related esters, including this compound, an SRR model could be developed to predict their reactivity based on various molecular descriptors. harvard.edulibretexts.orgstudymind.co.uk

These descriptors can be calculated from the molecular structure and can include properties like molecular weight, volume, electronic properties (such as partial charges on atoms), and topological indices that describe the branching of the molecule. By correlating these descriptors with experimentally determined reactivity data (e.g., hydrolysis rates) for a set of esters, a predictive model can be built. researchgate.netnumberanalytics.com Such a model would allow for the estimation of the reactivity of new or untested esters, including other derivatives of heptanoic acid, without the need for further experiments.

Machine Learning Approaches in Predicting Reactivity and Chemical Behavior

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting molecular properties and reactivity. researchgate.netnih.govresearchgate.netuab.catrsc.orgacs.orgrsc.orgacs.orgcam.ac.ukchemrxiv.org ML models can be trained on large datasets of chemical information to recognize complex patterns and make predictions on new, unseen molecules.

For this compound, an ML model could be developed to predict its reactivity, for instance, its rate of hydrolysis under specific conditions. researchgate.netresearchgate.net The model would be trained on a dataset containing the structures of various esters and their corresponding experimental hydrolysis rates. The structures would be converted into a machine-readable format, such as molecular fingerprints or a set of calculated molecular descriptors.

Once trained, the model could predict the hydrolysis rate of this compound with a certain degree of accuracy. These ML approaches have the potential to be much faster than QM calculations for predicting reactivity and can be applied to a vast number of molecules, making them highly valuable for high-throughput screening applications. researchgate.netnih.govcam.ac.uk

Potential Applications and Industrial Relevance in Non Biological Contexts

Role as an Intermediate in Organic Synthesis

2-Hydroxyethyl heptanoate (B1214049) is identified as a valuable intermediate in the field of organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and an ester linkage, allows it to participate in a diverse range of chemical transformations. This makes it a useful building block for the construction of more complex molecules.

Notably, 2-Hydroxyethyl heptanoate has been cited as an intermediate in the synthesis of fluorinated amino acid compounds google.com. Although the specific synthetic pathways are not extensively detailed in the public domain, it is understood that the hydroxyl group can serve as a handle for further chemical modification, while the ester can be hydrolyzed to reveal a carboxylic acid or transesterified to introduce different alkyl groups. This versatility is crucial in multi-step synthetic sequences where precise control over functional group manipulation is required. The compound's structure is also listed in patents related to various chemical syntheses, indicating its role as a precursor in the development of novel chemical entities google.com.

Applications in Material Science

The unique chemical structure of this compound suggests its potential utility in several areas of material science, including polymer synthesis, the development of hydrogel systems, and in surface chemistry applications.

Use as a Monomer or Component in Polymer Synthesis

While direct evidence of this compound's use as a monomer is not prevalent, its structural similarity to well-known monomers like 2-hydroxyethyl acrylate (B77674) (HEA) and 2-hydroxyethyl methacrylate (B99206) (HEMA) points to its potential in polymer chemistry jamorin.com. The free hydroxyl group on this compound could be leveraged for polymerization reactions. For instance, it could potentially undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyesters. The heptanoate chain would be incorporated as a pendant group, influencing the final polymer's properties, such as its hydrophobicity, flexibility, and glass transition temperature.

Furthermore, enzymatic polymerization, a green chemistry approach, is a viable route for synthesizing polyesters from hydroxyl-containing esters researchgate.netnih.gov. Lipases, for example, can catalyze the ring-opening polymerization of lactones and the polycondensation of hydroxyesters under mild conditions nih.gov. This method could be adapted for the polymerization of this compound, offering a sustainable alternative to traditional chemical catalysis.

Development of Hydrogel Systems with Tailored Material Properties

Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are extensively used in biomedical and other applications. The synthesis of hydrogels often involves the copolymerization of functional monomers with cross-linking agents. Monomers containing hydroxyl groups, such as HEA and HEMA, are frequently employed to impart hydrophilicity and provide sites for cross-linking researchgate.netnih.govresearchgate.netnih.govresearchgate.netredalyc.orgnih.gov.

Drawing a parallel, this compound could be incorporated into hydrogel formulations. Its hydroxyl group would contribute to the hydrophilic nature of the network, while the heptanoate tail would introduce a hydrophobic element. This amphiphilic character could be used to tailor the swelling behavior, mechanical properties, and drug-loading capacity of the hydrogel. For example, the hydrophobic domains could serve as reservoirs for hydrophobic drugs, allowing for their controlled release. The presence of the ester linkage also introduces the possibility of creating biodegradable hydrogels, as the ester bonds can be hydrolyzed under physiological conditions.

Applications in Surface Chemistry and Coatings

The modification of surfaces to impart specific properties such as wettability, biocompatibility, or lubricity is a critical aspect of material science. Fatty acid esters are known for their surface-active properties. While specific studies on this compound for surface modification are lacking, the principles of surface chemistry suggest its potential in this area.

The amphiphilic nature of this compound, with its polar hydroxyl head and nonpolar heptanoate tail, would allow it to orient at interfaces. This could be exploited in the formulation of coatings. For example, it could be used as an additive to improve the adhesion of a coating to a substrate or to modify the surface energy of the final coating. The hydroxyl group could also be used to chemically graft the molecule onto a surface, creating a durable and stable modification nih.govmdpi.comacs.org.

Contribution to the Production of Biosurfactants (e.g., microbial production of related esters)

Biosurfactants are surface-active molecules produced by microorganisms. They are gaining increasing attention as environmentally friendly alternatives to synthetic surfactants. Many biosurfactants are esters of fatty acids. The microbial production of short- and medium-chain fatty acid esters, such as ethyl heptanoate, is a well-established field of research ymdb.caresearchgate.netnih.govresearchgate.net.

Various yeast and bacteria species are known to produce enzymes, particularly lipases and esterases, that can catalyze the esterification of fatty acids with alcohols researchgate.net. The biosynthesis of heptanoic acid is also a known metabolic pathway in some microorganisms pnas.orgplos.org. Therefore, it is conceivable that microorganisms could be engineered or selected for their ability to produce this compound. This would involve providing ethylene (B1197577) glycol and a source of heptanoic acid (or a precursor) to the fermentation broth. The resulting this compound would be expected to exhibit surfactant properties due to its amphiphilic structure, making it a potential biosurfactant for use in various industries, including cosmetics, food, and bioremediation.

Environmental Fate and Degradation Mechanisms Excluding Ecotoxicity

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical substance through non-biological processes. For 2-hydroxyethyl heptanoate (B1214049), the primary abiotic degradation pathways are hydrolysis in aqueous environments and, to a lesser extent, photolytic degradation.

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of 2-hydroxyethyl heptanoate, the ester linkage is susceptible to hydrolysis, which would yield heptanoic acid and ethylene (B1197577) glycol. This reaction can be catalyzed by both acids and bases.

Biotic Degradation Pathways in Environmental Systems

Biotic degradation, carried out by microorganisms, is expected to be the primary mechanism for the removal of this compound from the environment. The compound's structure, comprising a fatty acid and an ethylene glycol moiety, makes it a likely substrate for a wide range of microorganisms.

Microbial Degradation Mechanisms and Metabolites

The biodegradation of this compound is anticipated to proceed through a two-step process. The initial step is the enzymatic hydrolysis of the ester bond by esterases, which are ubiquitous in the environment. This cleavage would release heptanoic acid and ethylene glycol into the surrounding medium. nih.govccme.ca

Heptanoic Acid Degradation: Heptanoic acid, a seven-carbon fatty acid, is readily biodegradable. Microorganisms would likely metabolize it through the β-oxidation pathway. This process involves the sequential removal of two-carbon units in the form of acetyl-CoA, which can then enter the citric acid cycle for energy production. idosi.org

Ethylene Glycol Degradation: Ethylene glycol is also known to be readily biodegradable under both aerobic and anaerobic conditions. ccme.cawho.int Aerobic degradation typically proceeds through the formation of glycoaldehyde, glycolic acid, and glyoxylic acid, eventually leading to mineralization to carbon dioxide and water. ccme.ca Anaerobically, it can be converted to products like ethanol (B145695) and acetic acid. ccme.ca Numerous bacterial and fungal species have been identified that can utilize ethylene glycol as a sole carbon and energy source. ccme.caidosi.org

Transport and Transformation in Environmental Compartments

The movement and transformation of this compound between air, water, and soil are governed by its physical and chemical properties.

Water: The presence of the hydroxyl group in the 2-hydroxyethyl moiety is expected to increase the water solubility of this compound compared to its non-hydroxylated counterpart, ethyl heptanoate. This enhanced water solubility would increase its mobility in aqueous systems. In the water column, the primary fate process is expected to be microbial degradation. Due to its likely low vapor pressure, volatilization from water surfaces is not anticipated to be a significant transport mechanism.

Soil: If released to soil, this compound is expected to exhibit moderate to high mobility due to its water solubility. It would likely partition between the soil water and organic matter. Biodegradation is expected to be the dominant fate process in the soil environment. mdpi.com The rate of degradation will depend on various factors including soil type, temperature, moisture content, pH, and the abundance and activity of the microbial population.

Air: Due to its ester structure and the presence of a hydroxyl group, this compound is expected to have a relatively low vapor pressure, limiting its volatilization into the atmosphere. Should it enter the atmosphere, it would be susceptible to degradation by photochemically produced hydroxyl radicals, a common fate for organic compounds in the air. taylorfrancis.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-Hydroxyethyl heptanoate with high purity?

  • Methodological Answer : Synthesis typically involves esterification reactions between heptanoic acid and ethylene glycol derivatives under acid catalysis. Purity optimization requires controlled reaction conditions (e.g., temperature, molar ratios) and purification via fractional distillation or preparative chromatography. Structural validation should employ 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to confirm ester bond formation and hydroxyl group retention .

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

  • Methodological Answer : Use 1H NMR^1 \text{H NMR} to identify protons adjacent to the ester group (δ 4.1–4.3 ppm for –CH2_2O–) and hydroxyl groups (δ 1.5–2.5 ppm). FT-IR confirms ester carbonyl stretching (~1740 cm1^{-1}) and hydroxyl absorption (~3400 cm1^{-1}). Mass spectrometry (EI-MS) provides molecular ion peaks at m/z 158.24 (C9_9H18_{18}O2_2) for validation .

Q. What solvent systems are effective for liquid-liquid extraction involving this compound?

  • Methodological Answer : Ethyl heptanoate, a structurally similar ester, has been used as a solvent for carboxylic acid extraction in ternary systems (water-carboxylic acid-ester). Phase equilibrium data at 288.15–308.15 K indicate temperature-dependent distribution coefficients. For this compound, similar systems should be tested, with tie-line data analyzed using Othmer-Tobias correlations to validate partitioning efficiency .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to prevent skin contact. Work in a fume hood to avoid inhalation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Safety data sheets for analogous esters (e.g., ethyl heptanoate) recommend flammability precautions and storage at 0–6°C .

Advanced Research Questions

Q. How does this compound interact with β-cyclodextrin in host-guest complexes?

  • Methodological Answer : Molecular dynamics (MD) simulations and binding energy distribution analysis (BEDAM) can model interactions. For heptanoate/β-cyclodextrin complexes, entropy-driven binding occurs when the carboxylate group enters the β-cyclodextrin cavity. Free energy calculations at varying λ-states (0.0–1.0) reveal orientation-dependent binding affinities. Hydrogen bonding and hydrophobic effects dominate stabilization .

Q. What thermodynamic parameters govern the phase behavior of this compound in multi-component systems?

  • Methodological Answer : Liquid-liquid equilibrium (LLE) data for ternary systems (e.g., water-acid-ester) are modeled using NRTL or UNIQUAC equations. For ethyl heptanoate, separation factors >1 indicate preferential partitioning of carboxylic acids into the ester phase. Temperature increases reduce mutual solubility, enhancing separation efficiency. Similar studies should be replicated for this compound .

Q. How can contradictions in distribution coefficients during solvent extraction be resolved?

  • Methodological Answer : Discrepancies in distribution coefficients (DD) may arise from incomplete phase separation or measurement errors. Validate tie-line data using Othmer-Tobias and Hand plots to ensure consistency. For ethyl heptanoate systems, DD values for butyric acid (0.8–1.2) vary with temperature; replicate experiments and statistical error analysis (e.g., ±5% confidence intervals) mitigate contradictions .

Q. What computational methods predict the binding free energy of this compound with enzymes?

  • Methodological Answer : Free energy perturbation (FEP) or umbrella sampling in MD simulations quantify binding affinities. For β-cyclodextrin complexes, replica exchange MD (REMD) with 12 λ-states (0.001–1.0) calculates ΔGbind\Delta G_{\text{bind}}. Force fields like CHARMM or AMBER parametrize ester-enzyme interactions, while hydrogen bond analysis (e.g., VMD) identifies key binding residues .

Notes

  • Advanced questions emphasize mechanistic studies, computational modeling, and thermodynamic analysis.
  • Basic questions focus on synthesis, characterization, and safety protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.